3-(2,4-Dichlorophenoxy)piperidine hydrochloride
Overview
Description
3-(2,4-Dichlorophenoxy)piperidine hydrochloride is an organic compound with the molecular formula C11H14Cl3NO. It is commonly used in biochemical research and has various applications in different scientific fields. The compound is characterized by the presence of a piperidine ring attached to a 2,4-dichlorophenoxy group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenoxy)piperidine hydrochloride typically involves the reaction of 2,4-dichlorophenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(2,4-Dichlorophenoxy)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenoxy)aniline
- 3-(2,4-Dichlorophenoxy)ethanol
- 3-(2,4-Dichlorophenoxy)propionic acid
Uniqueness
3-(2,4-Dichlorophenoxy)piperidine hydrochloride is unique due to its piperidine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
3-(2,4-dichlorophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQCTBDMARWOOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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